N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a compound with intriguing chemical and pharmacological properties. It is characterized by a complex molecular structure, making it a subject of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step synthetic routes. These routes often start with the preparation of the piperazine derivative followed by sequential coupling reactions to construct the pyrazolo[3,4-d]pyrimidine moiety and the oxazole ring.
Industrial Production Methods
In an industrial setting, the compound is usually synthesized using high-yield reactions under controlled conditions. The process often includes purification steps such as recrystallization and chromatographic techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions may yield derivatives with different pharmacological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and reaction conditions like temperature and pH are carefully optimized to achieve desired outcomes.
Major Products
Scientific Research Applications
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide finds applications in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its potential as a biochemical tool in cellular studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical entities.
Mechanism of Action
The compound exerts its effects primarily by interacting with molecular targets such as enzymes or receptors. Its mechanism often involves binding to active sites, altering the activity of the target molecules, and subsequently modulating biochemical pathways.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific structural arrangement and the presence of multiple functional groups that contribute to its diverse reactivity and applications.
Similar Compounds
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
These compounds share structural similarities but exhibit different chemical behaviors and applications due to variations in their moieties and functional groups.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2/c1-17-13-20(28-33-17)23(32)24-7-8-31-22-19(14-27-31)21(25-16-26-22)30-11-9-29(10-12-30)15-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSKJMKBNGLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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